N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline
Overview
Description
Scientific Research Applications
Synthetic Pathways and Structural Properties
- Synthetic Approaches and Properties of Analogous Compounds : A study discussed the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing methodologies that could potentially be applied to N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline (Issac & Tierney, 1996). This research illuminates how chloral reacts with substituted anilines to form respective products, offering insights into the chemical behavior and potential applications of anilines in creating complex molecules.
Biological and Environmental Implications
- Degradation and Environmental Impact : A comprehensive review on the degradation of nitrogen-containing compounds, including amines, underlines advanced oxidation processes (AOPs) as effective for mineralizing resistant compounds, which might encompass compounds similar to this compound (Bhat & Gogate, 2021). This research is crucial for understanding how such compounds can be treated to mitigate environmental impact.
Chemical Fixation and Utilization
- CO2 Fixation with Aniline Derivatives : The chemical fixation of CO2 with aniline derivatives presents a novel avenue to synthesize functionalized azole compounds, demonstrating the utility of aniline derivatives in creating value-added chemicals from abundant and environmentally friendly resources (Vessally et al., 2017). This indicates potential research applications of this compound in environmental chemistry and sustainable synthesis.
Properties
IUPAC Name |
N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4/h7-10,13,16H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKHYXCSEPBBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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